molecular formula C7H6N2S B1603190 1H-indazole-5-thiol CAS No. 569339-86-2

1H-indazole-5-thiol

Cat. No.: B1603190
CAS No.: 569339-86-2
M. Wt: 150.2 g/mol
InChI Key: ZISLUPNINLZWRT-UHFFFAOYSA-N
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Description

1H-indazole-5-thiol is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a thiol group (-SH) at the 5-position of the indazole ring imparts unique chemical properties to this compound, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-indazole-5-thiol typically involves the formation of the indazole ring followed by the introduction of the thiol group. One common method involves the cyclization of o-aminobenzonitriles with hydrazine derivatives under acidic conditions to form the indazole core. The thiol group can then be introduced through nucleophilic substitution reactions using thiolating agents such as thiourea or hydrogen sulfide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize transition metal catalysts to facilitate the cyclization and thiolation reactions. For example, copper(II) acetate can be used as a catalyst in the presence of oxygen to promote the formation of the indazole ring .

Chemical Reactions Analysis

Types of Reactions

1H-indazole-5-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used to oxidize the thiol group.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Thiolating agents such as thiourea or hydrogen sulfide are commonly used.

Major Products Formed

    Disulfides: Formed through oxidation of the thiol group.

    Amines: Resulting from the reduction of nitro groups.

    Thioethers: Produced through nucleophilic substitution reactions.

Scientific Research Applications

1H-indazole-5-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-indazole-5-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. Additionally, the indazole ring can interact with nucleic acids and other biomolecules, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1H-indazole-5-thiol can be compared with other indazole derivatives and thiol-containing compounds:

    1H-indazole: Lacks the thiol group, resulting in different chemical reactivity and biological activity.

    2H-indazole: Differing in the position of the nitrogen atom, leading to variations in chemical properties.

    Thiophenol: Contains a thiol group attached to a benzene ring, offering different reactivity compared to the indazole ring.

The unique combination of the indazole ring and the thiol group in this compound makes it a distinct compound with specific applications and properties .

Properties

IUPAC Name

1H-indazole-5-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c10-6-1-2-7-5(3-6)4-8-9-7/h1-4,10H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISLUPNINLZWRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599383
Record name 1H-Indazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

569339-86-2
Record name 1H-Indazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-indazole-5-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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